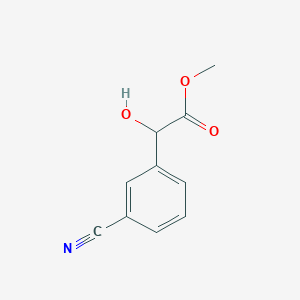

Methyl 2-(3-cyanophenyl)-2-hydroxyacetate

Description

Methyl 2-(3-cyanophenyl)-2-hydroxyacetate is a hydroxyacetate ester derivative featuring a 3-cyanophenyl substituent at the α-carbon of the acetate backbone. The cyano group (-CN) at the 3-position of the phenyl ring is electron-withdrawing, which likely influences its reactivity, solubility, and biological activity compared to other substituents.

Properties

IUPAC Name |

methyl 2-(3-cyanophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-3-7(5-8)6-11/h2-5,9,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUKXJJKHUHJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-cyanophenyl)-2-hydroxyacetate typically involves the reaction of methyl 2-bromo-2-hydroxyacetate with 3-cyanophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 3-cyanobenzoic acid or 3-cyanobenzaldehyde.

Reduction: Formation of 3-cyanophenylethanol or 3-cyanophenylmethanol.

Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Methyl 2-(3-cyanophenyl)-2-hydroxyacetate with structurally related compounds:

Key Observations :

- Electron-withdrawing vs.

- Melting points : Chloro-substituted analogs (e.g., 4-chlorophenyl derivative in ) exhibit higher melting points (~88–90°C) due to stronger intermolecular forces, whereas hydroxy-substituted derivatives may have lower melting points due to H-bonding disruptions .

Biological Activity

Methyl 2-(3-cyanophenyl)-2-hydroxyacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various aspects of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Overview of the Compound

This compound is an organic compound characterized by the presence of a cyanophenyl group and a hydroxyacetate moiety. Its chemical structure allows for interactions with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act through several mechanisms:

- Enzyme Inhibition : It is suggested that the compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.

- Receptor Interaction : The cyanophenyl group can engage in π-stacking and hydrogen bonding with biological receptors, influencing signaling pathways that are critical for cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to standard antibiotics like Gentamycin .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Gentamycin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Bacillus pumilis | 10 | 17 |

| Salmonella typhi | 14 | 19 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have shown that the compound can reduce the viability of various cancer cell lines by inducing cytotoxic effects .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as Methyl 2-(4-cyanophenyl)-2-hydroxyacetate and Ethyl 2-(3-cyanophenyl)-2-hydroxyacetate, this compound demonstrates unique pharmacokinetic and pharmacodynamic properties. The position of the cyanophenyl group significantly influences its reactivity and biological activity, making it a distinct candidate for further research in drug discovery programs targeting various diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study conducted on the antibacterial effects of this compound revealed that it could effectively inhibit bacterial growth in vitro. The study highlighted that the compound's effectiveness varied across different bacterial strains, suggesting a selective mechanism of action that warrants further investigation .

- Case Study on Cancer Cell Lines : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased rates of cell death, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.